molecular formula C23H19BrCl2N2O3 B15045525 Methyl 2-({[5-bromo-2-(2-chlorobenzamido)phenyl](2-chlorophenyl)methyl}amino)acetate

Methyl 2-({[5-bromo-2-(2-chlorobenzamido)phenyl](2-chlorophenyl)methyl}amino)acetate

Cat. No.: B15045525
M. Wt: 522.2 g/mol
InChI Key: QDVBUNDOFWGJCV-UHFFFAOYSA-N
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Description

Methyl 2-({5-bromo-2-(2-chlorobenzamido)phenylmethyl}amino)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and benzamido groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({5-bromo-2-(2-chlorobenzamido)phenylmethyl}amino)acetate typically involves multiple steps. One common method includes the reaction of 5-bromo-2-(2-chlorobenzamido)phenyl with 2-chlorophenylmethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating advanced techniques such as continuous flow chemistry and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({5-bromo-2-(2-chlorobenzamido)phenylmethyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-({5-bromo-2-(2-chlorobenzamido)phenylmethyl}amino)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-({5-bromo-2-(2-chlorobenzamido)phenylmethyl}amino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-2-(2-chlorophenyl)acetate
  • Methyl 2-chlorophenylacetate
  • Methyl (5-(2-chlorophenyl)-2-furoyl)aminoacetate

Uniqueness

Methyl 2-({5-bromo-2-(2-chlorobenzamido)phenylmethyl}amino)acetate is unique due to its combination of bromine, chlorine, and benzamido groups. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H19BrCl2N2O3

Molecular Weight

522.2 g/mol

IUPAC Name

methyl 2-[[[5-bromo-2-[(2-chlorobenzoyl)amino]phenyl]-(2-chlorophenyl)methyl]amino]acetate

InChI

InChI=1S/C23H19BrCl2N2O3/c1-31-21(29)13-27-22(15-6-2-4-8-18(15)25)17-12-14(24)10-11-20(17)28-23(30)16-7-3-5-9-19(16)26/h2-12,22,27H,13H2,1H3,(H,28,30)

InChI Key

QDVBUNDOFWGJCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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